3-Phenyl-2-propyl-1H-indole
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Overview
Description
3-Phenyl-2-propyl-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is known for its wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to improve yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the indole ring. These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-propyl-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Phenyl-2-propyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propyl-1H-indole involves its interaction with various molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The exact pathways and targets can vary depending on the specific structure and substituents of the indole derivative.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Another indole derivative with similar biological activities.
3-Phenylindole: Differing only in the position of the phenyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
3-Phenyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the C-2 position and the phenyl group at the C-3 position can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
89188-93-2 |
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Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-phenyl-2-propyl-1H-indole |
InChI |
InChI=1S/C17H17N/c1-2-8-16-17(13-9-4-3-5-10-13)14-11-6-7-12-15(14)18-16/h3-7,9-12,18H,2,8H2,1H3 |
InChI Key |
ITKCBDXRTCSQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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